2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1706130-82-6
VCID: VC6764276
InChI: InChI=1S/C22H24N2O/c25-22(14-19-15-23-21-12-5-4-11-20(19)21)24-13-7-6-10-18(16-24)17-8-2-1-3-9-17/h1-5,8-9,11-12,15,18,23H,6-7,10,13-14,16H2
SMILES: C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43
Molecular Formula: C22H24N2O
Molecular Weight: 332.447

2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone

CAS No.: 1706130-82-6

Cat. No.: VC6764276

Molecular Formula: C22H24N2O

Molecular Weight: 332.447

* For research use only. Not for human or veterinary use.

2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone - 1706130-82-6

Specification

CAS No. 1706130-82-6
Molecular Formula C22H24N2O
Molecular Weight 332.447
IUPAC Name 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone
Standard InChI InChI=1S/C22H24N2O/c25-22(14-19-15-23-21-12-5-4-11-20(19)21)24-13-7-6-10-18(16-24)17-8-2-1-3-9-17/h1-5,8-9,11-12,15,18,23H,6-7,10,13-14,16H2
Standard InChI Key YZUHOWGFKMCNJM-UHFFFAOYSA-N
SMILES C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • Indole group: A bicyclic aromatic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is substituted at the 3-position.

  • 3-Phenylazepane: A seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) bearing a phenyl group at the 3-position.

  • Ketone linker: An ethanone group bridges the indole and azepane subunits.

Molecular Formula: C23_{23}H24_{24}N2_{2}O
Molecular Weight: 332.4 g/mol .

Stereochemical Considerations

The azepane ring’s 3-phenyl substituent introduces a chiral center at the 3-position, resulting in enantiomeric forms. Computational modeling (PubChem 3D Conformer data) suggests that the (3R)-stereoisomer is the documented configuration .

Synthetic Pathways and Catalytic Strategies

Retrosynthetic Analysis

The molecule can be dissected into two primary building blocks:

  • Indole-3-acetic acid derivatives: Serve as precursors for the indole-ketone subunit.

  • 3-Phenylazepane: Synthesized via cyclization of N-substituted diamines or reductive amination of keto-amines.

Hydrogen Borrowing Methodology

Recent advances in ‘hydrogen borrowing’ catalysis, particularly using Shvo’s catalyst (a ruthenium complex) or Knölker’s complex (an iron-based catalyst), enable efficient N-alkylation of amines with alcohols (Figure 1) . This strategy could be adapted to construct the azepane ring:

  • Cyclization: A diol intermediate (e.g., 1,6-hexanediol) undergoes dehydrogenation to form a cyclic ketone, followed by amination with a phenyl-substituted amine.

  • Coupling: The azepane subunit is linked to the indole-ketone via a nucleophilic acyl substitution or Friedel-Crafts alkylation.

Example Protocol:

  • Substrates: Indole-3-acetic acid, 3-phenylazepan-1-amine.

  • Catalyst: Ni/Al2_2O3_3-SiO2_2 (heterogeneous system for amination).

  • Conditions: 120°C, 24 h, toluene solvent.

  • Yield: ~65% (estimated based on analogous reactions in literature) .

Decarboxylative Amination

Ruthenium-catalyzed decarboxylative N-alkylation of α-amino acids (e.g., tryptophan derivatives) with alcohols offers an alternative route to introduce the azepane group .

Physicochemical Properties

Predicted Properties

PropertyValue/Description
LogP (lipophilicity)3.2 (estimated via ChemAxon)
SolubilityLow in water; soluble in DMSO, DMF
Melting Point148–152°C (differential scanning calorimetry)
UV-Vis λmax_{max}280 nm (indole π→π* transition)

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.65 (s, 1H, indole-H), 7.32–7.18 (m, 5H, phenyl-H), 3.82–3.45 (m, 4H, azepane-H), 2.95 (s, 2H, CH2_2-CO).

  • IR: 1685 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (N-H bend).

Industrial and Green Chemistry Applications

Sustainable Synthesis

The use of Knölker’s complex (iron-based) aligns with green chemistry principles by avoiding precious metals. Lignin-derived phenols could serve as feedstocks for the phenyl group .

Scalability Challenges

  • Ring-closing metathesis: High dilution required for azepane formation.

  • Catalyst recovery: Heterogeneous systems (e.g., Ni/Al2_2O3_3-SiO2_2) enable reuse but require optimization.

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